molecular formula C17H21NO2S B7580243 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide

2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide

Cat. No. B7580243
M. Wt: 303.4 g/mol
InChI Key: BEMKXJDDXMYCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide, also known as TMB-4, is a sulfonamide compound that has been identified as a potential therapeutic agent in various scientific research studies. This compound has been found to possess several pharmacological properties that make it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and enhance the immune system. In addition, this compound has been found to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide is its broad-spectrum activity against various microorganisms. It has also been found to be effective against drug-resistant strains of bacteria and fungi. However, one of the limitations of this compound is its toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide. One potential area of research is the development of new derivatives of this compound that possess enhanced pharmacological properties. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine.

Synthesis Methods

The synthesis of 2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

2,4,5-trimethyl-N-(4-methylbenzyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess antibacterial, antifungal, and antiviral properties. In addition, this compound has been shown to inhibit the growth of cancer cells and has been identified as a potential anticancer agent.

properties

IUPAC Name

2,4,5-trimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-12-5-7-16(8-6-12)11-18-21(19,20)17-10-14(3)13(2)9-15(17)4/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMKXJDDXMYCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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